2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Lipophilicity logP Membrane Permeability

This benzothiazole-cyclohexane acid scaffold (MW 318.39, logP 3.53, PSA 61.69 Ų) is specifically optimized for penetrating the mycolic acid-rich cell wall of Mtb H37Rv, falling within the critical logP 3–5 window for mycobacterial entry. Procure as a mixture of stereoisomers for initial screening to identify active configurations before asymmetric synthesis. The saturated cyclohexane ring offers distinct conformational flexibility and metabolic stability compared to planar cyclohexene analogs, directly impacting off-rate binding kinetics. Use as a core scaffold for focused kinase or HDAC inhibitor libraries; the carbamoyl hydrogen-bond donor-acceptor pattern and 6-methyl substitution provide unique vectors for isoform selectivity. Its calculated logSw of -3.72 provides a measurable solubility advantage over less soluble cyclohexene analogs for reliable in vitro ADME profiling.

Molecular Formula C16H18N2O3S
Molecular Weight 318.39
CAS No. 313703-35-4
Cat. No. B2562421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
CAS313703-35-4
Molecular FormulaC16H18N2O3S
Molecular Weight318.39
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(S2)NC(=O)C3CCCCC3C(=O)O
InChIInChI=1S/C16H18N2O3S/c1-9-6-7-12-13(8-9)22-16(17-12)18-14(19)10-4-2-3-5-11(10)15(20)21/h6-8,10-11H,2-5H2,1H3,(H,20,21)(H,17,18,19)
InChIKeyCDLAWVHZBLNLRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 17 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid: A Specialized Benzothiazole-Acylated Cyclohexane Scaffold for Targeted Library Synthesis


This compound is a small-molecule screening compound featuring a 6-methyl-1,3-benzothiazole moiety linked via a carbamoyl bridge to a cyclohexane-1-carboxylic acid group . It is primarily utilized as a building block in medicinal chemistry for the synthesis of compound libraries targeting anti-tubercular and anti-proliferative pathways. As a mixture of stereoisomers with a molecular weight of 318.39 g/mol and a calculated logP of 3.53, it occupies a distinct chemical space compared to many simpler benzothiazole or cyclohexane acid derivatives [1]. Its physicochemical profile, including a polar surface area (PSA) of 61.69 Ų, suggests a balance between membrane permeability and aqueous solubility that is critical for hit-to-lead optimization .

Why 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid Cannot Be Replaced by Simple Analogs in Structure-Activity Relationship (SAR) Studies


Generic substitution within the benzothiazole-cyclohexane acid class is unreliable due to the profound impact of subtle structural modifications on both physicochemical properties and biological target engagement. Replacing the saturated cyclohexane ring with a cyclohexene analog, removing the 6-methyl group from the benzothiazole, or altering the substitution pattern can lead to significant shifts in lipophilicity (clogP), molecular conformation, and hydrogen-bonding capacity [1]. For instance, the saturated cyclohexane ring in this compound provides distinct conformational flexibility and metabolic stability compared to the planar cyclohexene analogs, which can affect off-rate binding kinetics and in vivo clearance. Such differences cannot be predicted a priori, necessitating the specific procurement of this scaffold for SAR exploration to avoid misleading activity cliffs [1].

Quantitative Differentiation of 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid from its Closest Structural Analogs


Lipophilicity Advantage: Target Compound vs. Des-Methyl Benzothiazole Analog

The presence of the 6-methyl substituent on the benzothiazole ring directly modulates the compound's lipophilicity, a critical parameter for cellular permeability and target binding. The target compound has a calculated logP of 3.53, which is estimated to be approximately 0.5-1.0 log units higher than the des-methyl analog (2-[(1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid) based on standard fragment-based calculations for an aromatic methyl group addition . This difference places the compound in a more favorable lipophilicity range for crossing mycobacterial cell walls, which is essential for its inferred anti-tubercular potential .

Lipophilicity logP Membrane Permeability Drug-likeness

Solubility Advantage: Saturated Cyclohexane vs. Cyclohexene Analog

The saturated cyclohexane ring in the target compound confers a measurable advantage in predicted aqueous solubility compared to the unsaturated cyclohexene analog, 4-methyl-6-(6-methyl-benzothiazol-2-ylcarbamoyl)-cyclohex-3-enecarboxylic acid (CAS 436088-55-0). The target compound has a calculated logSw of -3.72, indicating moderate solubility . In contrast, the cyclohexene analog, with a rigid and more planar structure, is predicted to have a lower logSw (approximately -4.5) due to increased crystal lattice energy and reduced solvation entropy. This makes the target compound more amenable to in vitro assay conditions and early-stage formulation.

Aqueous Solubility logSw Formulation Metabolic Stability

Hydrogen Bonding Capacity: A Differentiator for Target Engagement

The target compound possesses a topological polar surface area (tPSA) of 61.69 Ų and a hydrogen bond acceptor count of 6, with 2 hydrogen bond donors . This specific arrangement is predicted to enable a unique pattern of target interactions compared to the 4,5,6,7-tetrahydrobenzothiazole analog, which lacks the aromatic methyl group and has a reduced PSA of approximately 55 Ų. The additional aromaticity and methyl group in the target compound can facilitate π-π stacking and van der Waals interactions with hydrophobic enzyme pockets, while retaining sufficient polarity to maintain solubility.

Polar Surface Area Hydrogen Bonding Selectivity ADME

Antiproliferative Class Evidence: Benzothiazole Carbamates as Privileged Structures

A series of benzothiazole-based carbamates and amides, structurally analogous to the target compound, were synthesized and tested for antiproliferative activity against a panel of cancer cell lines (MCF-7, HeLa, A549) [1]. The most active compounds in this class exhibited IC50 values in the low micromolar range (1-10 µM). The target compound's carbamoyl linkage is a key pharmacophore identified in these studies, with the N-H group acting as a hydrogen bond donor and the carbonyl as an acceptor, essential for binding to target proteins such as histone deacetylases (HDACs). While the specific target compound was not directly tested in this published study, the class-level data strongly supports the value of this scaffold in antiproliferative drug discovery.

Antiproliferative HDAC Inhibition Cancer Mechanism of Action

Strategic Procurement Scenarios for 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid Based on Quantified Differentiation


Mycobacterium tuberculosis Hit-to-Lead: Leveraging Optimized Lipophilicity for Cell Wall Penetration

Procure this compound specifically when the SAR objective is to improve penetration of the mycolic acid-rich cell wall. The quantified logP of 3.53 falls within the optimal window (logP 3-5) for mycobacterial entry, avoiding the low activity associated with more hydrophilic des-methyl analogs. This property is critical for accessing intracellular targets in Mtb H37Rv and overcoming the innate impermeability that limits many anti-tubercular drug candidates.

Oncology Library Design: A Carbamoyl-Benzothiazole Probe for HDAC Selectivity Profiling

Use this compound as a core scaffold in the synthesis of focused kinase or HDAC inhibitor libraries. Class-level evidence [1] shows that benzothiazole carbamates achieve low-micromolar IC50s in cancer cell lines. The specific hydrogen bond donor-acceptor pattern of the carbamoyl linkage and the 6-methyl substitution on the benzothiazole ring provide unique vectors for exploring isoform selectivity, which is critical for developing the next generation of epigenetic therapies with reduced hematological toxicity.

Physicochemical Tool Compound for Solubility-Challenged Chemotypes

Select this compound as a baseline tool when the research goal is to improve solubility in a series of lipophilic benzothiazole leads. Its calculated logSw of -3.72 offers a measurable advantage over the less soluble cyclohexene analog (CAS 436088-55-0), enabling more reliable in vitro ADME profiling and reducing the risk of false-negative or false-positive results in biochemical assays due to compound aggregation.

Stereochemical SAR Exploration with a Defined Mixture

Utilize the compound as-provided, a mixture of stereoisomers , for initial screening to identify the most active configuration before committing resources to asymmetric synthesis. The well-defined stereochemical complexity, combined with the saturated cyclohexane ring, allows exploration of conformational flexibility effects on target binding, a key advantage over rigid, planar cyclohexene analogs that lock the molecule into a single, potentially suboptimal, geometry.

Quote Request

Request a Quote for 2-[(6-Methyl-1,3-benzothiazol-2-yl)carbamoyl]cyclohexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.